
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid is a compound that combines the structural features of piperidine and oxetane with the addition of trifluoroacetic acid. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring with an oxygen atom. The presence of fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety adds unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid typically involves the formation of the oxetane ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable precursor containing fluorine atoms to form the oxetane ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring. The final step involves the addition of trifluoroacetic acid to the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid involves its interaction with specific molecular targets. The fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety can enhance the compound’s binding affinity to proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Difluorophenoxy)piperidine: This compound has a similar piperidine ring but with a different substituent on the oxetane ring.
Pyrrolidine Derivatives: These compounds share the nitrogen-containing ring structure but differ in the ring size and substituents.
Uniqueness
The presence of both the oxetane and piperidine rings, along with the trifluoroacetic acid moiety, makes 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid unique. The combination of these structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14F5NO3 |
|---|---|
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
4-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-1-3-11-4-2-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7) |
Clave InChI |
LYNRUQDZXKXVIU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


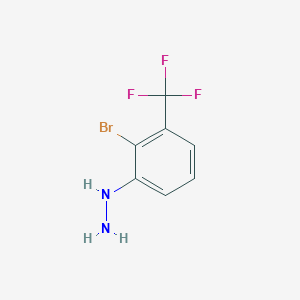


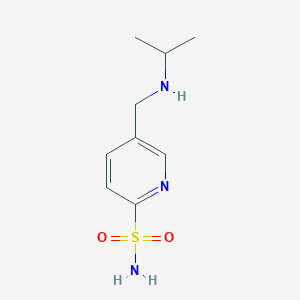
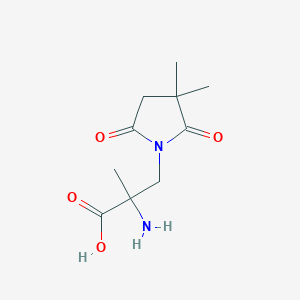

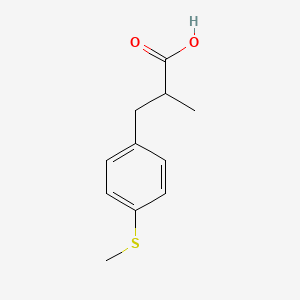
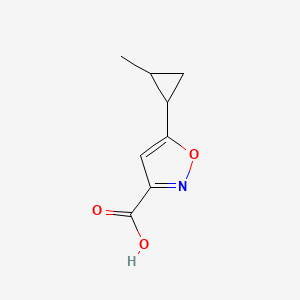
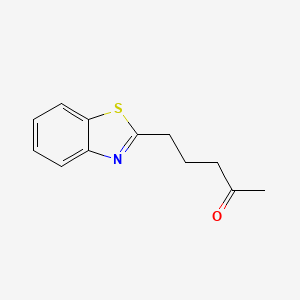
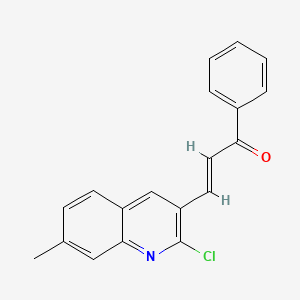
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

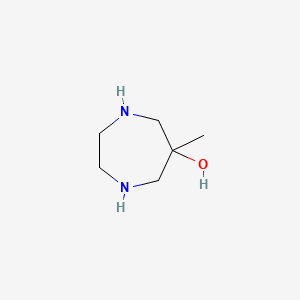
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
